![molecular formula C16H17N3O3S B6560473 N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide CAS No. 921548-75-6](/img/structure/B6560473.png)
N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
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Description
The compound “N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide” is a thiazole derivative . Thiazoles are important heterocyclic compounds that have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be confirmed by their physicochemical properties and spectroanalytical data such as NMR and IR . For instance, the 1H-NMR and 13C-NMR data can provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For instance, the NMR data can provide information about the hydrogen and carbon atoms in the molecule . The IR data can provide information about the functional groups present in the molecule .Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antimicrobial, antifungal, antiviral, and antitumor activities .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes at the molecular and cellular levels . The compound’s interaction with its targets could lead to alterations in cellular processes, potentially contributing to its biological effects.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular structure, which includes a thiazole ring and a cyclopropane carboxamide group, may influence its pharmacokinetic properties .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects . These effects suggest that the compound may induce changes at the molecular and cellular levels.
Future Directions
properties
IUPAC Name |
N-[4-[2-(4-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-22-13-6-4-11(5-7-13)17-14(20)8-12-9-23-16(18-12)19-15(21)10-2-3-10/h4-7,9-10H,2-3,8H2,1H3,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOLCJZPVFAZOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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